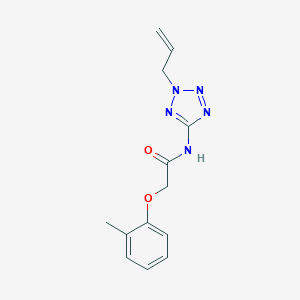
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide. One direction is to further investigate its potential as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic analogs.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction sequence. The first step involves the reaction of 2-chloro-N-(2-allyl-2H-tetraazol-5-yl)acetamide with 2-methylphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with an alkylating agent to obtain the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16,19) |
Clé InChI |
AHABDQGXYGSRCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



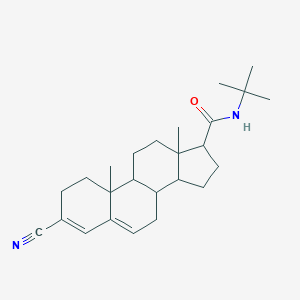
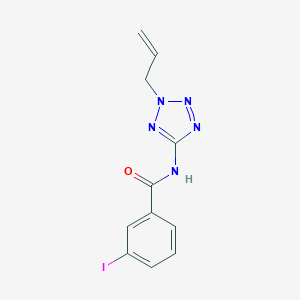


![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

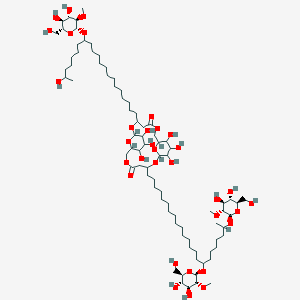

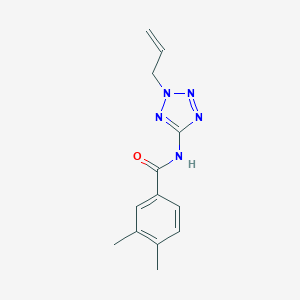



![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)